![molecular formula C5H5N3O3 B1361624 2,6-ジオキソ-1,2,3,6-テトラヒドロピリミジン-4-カルボキサミド CAS No. 769-97-1](/img/structure/B1361624.png)
2,6-ジオキソ-1,2,3,6-テトラヒドロピリミジン-4-カルボキサミド
概要
説明
“2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is a compound that inhibits soluble epoxide hydrolase (sEH), which acts upon lipid epoxides, including those of arachidonic acid known as epoxyeicosatrienoic acids (EETs). These lipid epoxides are known effectors of blood pressure and modulators of vascular permeability .
Synthesis Analysis
The synthesis of this compound involves the use of low-cost materials, a minimal amount of solvents, and fast purification procedures . The product is isolated by crystallization as a stable hemiacetal derivative from chromatographic solutions containing methanol .
Molecular Structure Analysis
The molecular structure of “2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” is represented by the formula C5H5N3O3 . The lengths of the carboxyl bonds at positions C7-O9 and C7-O8 are different from those of conventional single and double bonds, suggesting that the double bond and negative charge are delocalized .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the reaction of methyloxazine with propanolamine in a sealed vial in solventless condition gives 1-propanol-6-methyl uracil, and finally, the oxidation with selenium dioxide allows to obtain uracil aldehyde .
科学的研究の応用
可溶性エポキシドヒドロラーゼ(sEH)阻害
2,6-ジオキソ-1,2,3,6-テトラヒドロピリミジン-4-カルボキサミド: は、可溶性エポキシドヒドロラーゼ(sEH)の阻害剤として同定されています 。sEHは、脂質エポキシドを加水分解する酵素であり、血圧と血管透過性を調節することが知られています。 sEHを阻害することで、これらの化合物は、高血圧、糖尿病、アテローム性動脈硬化症などの様々な心血管および炎症性疾患の治療に潜在的に使用できます .
医薬品組成物
この化合物は、医薬品組成物の開発にも関与しています。 これは、sEHの活性を調節するように設計された製剤中の有効成分として作用し、酵素の活性に関連する疾患に対する治療上の利点を提供します .
医薬品化学研究
医薬品化学の分野では、2,6-ジオキソ-1,2,3,6-テトラヒドロピリミジン-4-カルボキサミドは、新しい化学物質の合成に使用されています。 その構造は、新しい薬剤の発見につながる可能性のある誘導体を生成するための足場として役立ちます .
生化学研究
この化合物は、生化学研究、特に酵素阻害のメカニズムと脂質エポキシドが細胞シグナル伝達経路で果たす役割を探求する研究において用途が見られます .
作用機序
Target of Action
The primary target of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is soluble epoxide hydrolase (sEH) . sEH is an enzyme that acts upon lipid epoxides, including those of arachidonic acid known as epoxyeicosatrienoic acids (EETs) .
Mode of Action
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide interacts with its target, sEH, by inhibiting its activity . This inhibition prevents the hydrolysis of lipid epoxides by sEH, thereby preserving their vasodilatory properties .
Biochemical Pathways
The inhibition of sEH by 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide affects the biochemical pathway involving lipid epoxides . These lipid epoxides are known effectors of blood pressure and modulators of vascular permeability . Their vasodilatory properties are associated with an increased open-state probability of calcium-activated potassium channels leading to hyperpolarization of the vascular smooth muscle .
Result of Action
The molecular and cellular effects of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide’s action involve the modulation of blood pressure and vascular permeability . By inhibiting sEH and preventing the hydrolysis of lipid epoxides, this compound helps maintain the vasodilatory properties of these lipid epoxides .
Safety and Hazards
将来の方向性
The future directions for “2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide” could involve further exploration of its potential therapeutic effects in disorders associated with sEH, such as hypertension, diabetes, metabolic syndrome, atherosclerosis, coronary artery disease, angina, ischemia, ischemic stroke, Raynaud’s disease, inflammatory processes, genitourinary disorders, conditions of the eye, and renal disease .
特性
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-4(10)2-1-3(9)8-5(11)7-2/h1H,(H2,6,10)(H2,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFHIZASFFTQOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290115 | |
Record name | 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
769-97-1 | |
Record name | NSC66692 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper regarding 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamides?
A1: The paper focuses on a novel method for synthesizing 1- and 1,5-substituted orotamides (2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamides). The researchers describe a regiospecific ring-transformation of 1,3-di- or 1,3,4-trisubstituted maleimides as a starting point for their synthesis. [] This provides a new route to these compounds, which could be valuable for further research into their properties and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。